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Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation

channel, primarily permeable to Ca²⁺, but also to Fe²⁺, Zn²⁺, and H⁺.[1][2] Localized

predominantly on the membranes of late endosomes and lysosomes, TRPML1 plays a pivotal

role in a multitude of cellular processes, including lysosomal biogenesis, membrane trafficking,

autophagy, and the regulation of lysosomal pH.[1][3] Dysfunctional TRPML1 channels are the

direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV

(MLIV), a severe neurodegenerative disease.[4] This central role in cellular homeostasis and

pathology makes TRPML1 a compelling target for therapeutic intervention. Understanding the

intricate mechanisms that govern its gating is paramount for the development of novel drugs

targeting this channel.

This technical guide provides a comprehensive overview of the core gating mechanisms of the

TRPML1 channel, detailing its regulation by endogenous and synthetic ligands, pH, and

divalent cations. It includes a compilation of quantitative data, detailed experimental protocols

for studying the channel, and visualizations of key signaling pathways and workflows.

Allosteric Regulation of TRPML1 Gating
The gating of the TRPML1 channel is a complex process governed by the allosteric interplay of

various regulatory factors that bind to distinct sites on the channel protein.[4][5] This intricate
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regulation allows the channel to integrate multiple signals from the lysosomal lumen and the

cytoplasm, ensuring its activity is tightly controlled and responsive to the cell's physiological

state.

Regulation by Phosphoinositides
Phosphoinositides, particularly phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), are key

endogenous activators of TRPML1.[4] The subcellular localization of different

phosphoinositides plays a crucial role in the spatial regulation of TRPML1 activity.

PI(3,5)P₂ (Activator): This lipid is predominantly found on the membranes of late endosomes

and lysosomes and serves as a direct and potent agonist of TRPML1.[4][6] The binding of

PI(3,5)P₂ to a poly-basic region in the N-terminus of TRPML1 is thought to induce a

conformational change that leads to channel opening.[7][8] However, studies have shown

that PI(3,5)P₂ alone induces a low single-channel open probability, suggesting it may act in

concert with other factors to achieve full channel activation.[4]

PI(4,5)P₂ (Inhibitor): In contrast to PI(3,5)P₂, phosphatidylinositol 4,5-bisphosphate

(PI(4,5)P₂), which is abundant in the plasma membrane, acts as an inhibitor of TRPML1.[4]

[6] This differential regulation by phosphoinositide isoforms ensures that TRPML1 is primarily

active in its designated organellar environment, the late endosomes and lysosomes, and

remains largely inactive if it transiently localizes to the plasma membrane.[9]

Quantitative Data on Phosphoinositide Regulation
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Ligand Effect EC₅₀/IC₅₀
Cell
Type/System

Reference

diC8 PI(3,5)P₂ Activation 48 ± 14 nM

COS-1 cells

(whole-

endolysosome

patch clamp)

[10]

PI(3,5)P₂ Weak Activation
2.2 ± 2 µM (for

7Q mutant)

COS-1 cells

(whole-

endolysosome

patch clamp)

[7][10]

PI(4,5)P₂ Inhibition Not specified Not specified [4][6]

Signaling Pathway of TRPML1 Activation by PI(3,5)P₂

Caption: PI(3,5)P₂ binds to the N-terminus of TRPML1, inducing a conformational change that

opens the channel.

Regulation by NAADP
Nicotinic acid adenine dinucleotide phosphate (NAADP) is another endogenous second

messenger implicated in the release of Ca²⁺ from acidic stores, including lysosomes. Several

studies have provided evidence that TRPML1 can function as an NAADP-sensitive Ca²⁺

release channel.[1][11] The activation of TRPML1 by NAADP is concentration-dependent and

can lead to both local Ca²⁺ bursts from lysosomes and subsequent global Ca²⁺ waves.[11][12]

Quantitative Data on NAADP Regulation
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Ligand Effect
Concentration
Range for
Activation

Cell
Type/System

Reference

NAADP Activation 1-1000 nM

Reconstituted

lysosomal

channels from

coronary arterial

myocytes

[11]

NAADP Activation 0.01-1.0 µM

Lysosomal

preparations

from human

fibroblasts

[12]

Signaling Pathway of TRPML1 Activation by NAADP

NAADP TRPML1 ChannelActivates Channel Activation Lysosomal Ca²⁺ ReleaseMediates Global Ca²⁺ SignalCan trigger

Click to download full resolution via product page

Caption: NAADP activates the TRPML1 channel, leading to lysosomal Ca²⁺ release.

Regulation by pH and Luminal Ca²⁺
The activity of TRPML1 is finely tuned by the ionic environment of the lysosome, particularly its

acidic pH and high Ca²⁺ concentration.

pH: TRPML1 channel activity is potentiated by acidic pH, with its maximal activity observed

at a pH of around 4.6, which is close to the typical pH of the lysosomal lumen.[1][13] This

pH-dependence ensures that the channel is most active within its native organellar

environment.

Luminal Ca²⁺: High concentrations of Ca²⁺ in the lysosomal lumen have an inhibitory effect

on TRPML1.[14] The apparent IC₅₀ for Ca²⁺ inhibition is around 0.27 mM at a neutral pH.[14]

This inhibition is attenuated at acidic pH, suggesting a negative cooperativity between
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luminal Ca²⁺ and H⁺.[14] This dual regulation by luminal Ca²⁺ and pH allows for a dynamic

control of channel activity based on the lysosomal state.

Quantitative Data on pH and Ca²⁺ Regulation

Regulator Effect
Optimal/Inhibit
ory
Concentration

Cell
Type/System

Reference

pH Activation
Maximal activity

at pH ~4.6
Mammalian cells [1]

Luminal Ca²⁺ Inhibition
IC₅₀ ≈ 0.27 mM

(at pH 7.4)

HEK 293T cells

(whole-cell patch

clamp of

TRPML1VP

mutant)

[14]

Regulation by Synthetic Ligands
The pharmacological importance of TRPML1 has driven the development of synthetic small-

molecule agonists and antagonists. These compounds are invaluable tools for studying the

physiological roles of the channel and hold therapeutic potential.

Synthetic Agonists (e.g., ML-SA1): ML-SA1 is a potent and specific synthetic agonist of

TRPML1.[15][16] It binds to a hydrophobic pocket formed by transmembrane helices S5 and

S6 of one subunit and S6 of the neighboring subunit.[17][18][19] ML-SA1 can activate the

channel independently of PI(3,5)P₂.[20]

Synthetic Antagonists (e.g., ML-SI3): ML-SI3 is a potent inhibitor of TRPML1 and TRPML2.

[21][22] The (-)-trans-isomer of ML-SI3 is a particularly potent inhibitor of TRPML1.[23]

Quantitative Data on Synthetic Ligand Regulation
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Ligand Effect EC₅₀/IC₅₀
Cell
Type/System

Reference

ML-SA1 Activation EC₅₀ ≈ 0.5 µM

HEK-TRPML1-

4A (automated

patch clamp)

[24]

ML-SA5 Activation
EC₅₀ = 285 ±

144 nM

DMD Myoblasts

(whole-

endolysosome

patch clamp)

[24]

ML-SI3 Inhibition IC₅₀ = 4.7 µM Not specified [21][22]

(-)-trans-ML-SI3 Inhibition IC₅₀ = 1.6 µM Not specified [23][25]

Structural Basis of Gating
Cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the structural

rearrangements that underlie TRPML1 gating. The channel exists in distinct closed and open

conformations.

Closed State: In the closed state, the ion permeation pathway is constricted at a lower gate

formed by the distal ends of the S6 helices.[18]

Open State: Upon activation by an agonist like ML-SA1, the S6 helices undergo a slight

outward shift, leading to a widening of the lower gate.[18] For instance, in the presence of

ML-SA1, the constricted sites of the lower gate expand from approximately 5.5-5.6 Å to 8.4-

9.8 Å.[18][26] This conformational change is coupled to a structural rearrangement of the

pore helix 1 (PH1).[18] The allosteric nature of TRPML1 regulation is underscored by the

observation that local conformational changes at a ligand binding site can propagate to

distant parts of the channel, leading to a global movement of the entire channel structure.[27]

Quantitative Data on Gating Conformational Changes
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State Constriction Site Diameter Reference

Closed (Apo) Lower Gate ~5.5 - 5.6 Å [18][26]

Open (ML-SA1-

bound)
Lower Gate ~8.4 - 9.8 Å [18][26]

Experimental Protocols
Studying the gating mechanisms of TRPML1 requires specialized experimental techniques that

allow for the direct measurement of channel activity in its native lysosomal environment or in

reconstituted systems.

Whole-Endolysosome Patch Clamp
This powerful technique allows for the direct recording of ion channel currents from the

membrane of isolated endolysosomes.

Methodology:

Cell Preparation: Culture cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1)

on coverslips. To enlarge endolysosomes for easier patching, incubate the cells with

vacuolin-1 (e.g., 1 µM for at least 2 hours).[3][28]

Lysosome Visualization: Briefly incubate the cells with a lysosomal marker like Neutral Red

to visualize the acidic compartments.[3]

Lysosome Isolation: Mechanically rupture the plasma membrane using a small-diameter

glass pipette to release the enlarged endolysosomes into the bath solution.

Patching: Using a fresh, fire-polished glass pipette, form a high-resistance seal (GΩ seal)

with an isolated endolysosome.

Recording: Achieve the whole-endolysosome configuration by applying a gentle suction to

rupture the lysosomal membrane patch. Record currents using a voltage-clamp amplifier. A

typical voltage protocol involves ramping the voltage from -100 mV to +100 mV.[24]

Solutions:
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Pipette (luminal) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10

HEPES/MES/Citrate (pH adjusted to the desired luminal pH, e.g., 4.6).

Bath (cytosolic) solution (in mM): 140 K-Glutamate, 5 KCl, 1 MgCl₂, 10 HEPES (pH 7.2).

Agonists and antagonists are added to the bath solution.

Experimental Workflow for Whole-Endolysosome Patch Clamp
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Caption: Workflow for recording TRPML1 currents using the whole-endolysosome patch clamp

technique.

Lysosomal Calcium Imaging
This cell-based assay measures changes in cytosolic Ca²⁺ concentration resulting from the

release of Ca²⁺ from lysosomes through TRPML1 channels.

Methodology:

Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1) in a

96-well black-wall, clear-bottom microplate.[29]

Dye Loading: Load the cells with a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4

AM.[29] The AM ester allows the dye to cross the cell membrane, after which it is cleaved by

intracellular esterases, trapping the active Fluo-4 inside the cell.

Baseline Measurement: Place the plate in a fluorescence plate reader and record the

baseline fluorescence intensity (excitation ~490 nm, emission ~525 nm) for a short period

(e.g., 10-20 seconds).[29]

Agonist Addition: The instrument automatically adds the TRPML1 agonist (e.g., ML-SA1) to

the wells.

Response Measurement: Continue recording the fluorescence signal for at least 60-180

seconds to capture the peak Ca²⁺ response and its subsequent decay.[29] The increase in

fluorescence intensity is proportional to the increase in intracellular Ca²⁺ concentration.

Experimental Workflow for Lysosomal Calcium Imaging
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Caption: Workflow for measuring TRPML1-mediated lysosomal Ca²⁺ release using a

fluorescent indicator.

Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structures of TRPML1 in its

different conformational states.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b15575468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Protein Expression and Purification: Express full-length human or mouse TRPML1 in a

suitable expression system (e.g., baculovirus-mediated transduction of mammalian cells).

[18] Purify the protein using affinity and size-exclusion chromatography in the presence of a

mild detergent (e.g., digitonin).[18]

Sample Preparation for Cryo-EM:

For ligand-bound structures, incubate the purified protein with the ligand of interest (e.g.,

PI(3,5)P₂, ML-SA1).

Apply a small volume of the protein sample to a cryo-EM grid.

Plunge-freeze the grid in liquid ethane to vitrify the sample.

Data Collection: Collect images of the frozen-hydrated particles using a transmission

electron microscope.

Image Processing and 3D Reconstruction: Use single-particle analysis software to process

the images and reconstruct the 3D structure of the TRPML1 channel. This involves steps like

motion correction, particle picking, 2D classification, and 3D classification and refinement.[9]

[14]

Conclusion
The gating of the TRPML1 channel is a highly regulated process that is critical for maintaining

lysosomal and cellular homeostasis. Its allosteric regulation by a diverse array of factors,

including phosphoinositides, NAADP, pH, and luminal Ca²⁺, allows for a sophisticated response

to the dynamic cellular environment. The development of synthetic agonists and antagonists,

coupled with advances in structural biology and electrophysiology, has significantly advanced

our understanding of these gating mechanisms. This in-depth knowledge provides a solid

foundation for the rational design of novel therapeutic strategies targeting TRPML1 for the

treatment of lysosomal storage diseases and other related pathologies. Further research into

the interplay between these different regulatory inputs will continue to unravel the complexities

of TRPML1 function and its role in human health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

3. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

4. pnas.org [pnas.org]

5. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. sites.lsa.umich.edu [sites.lsa.umich.edu]

8. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

9. Cryo-EM structures of the mammalian endo-lysosomal TRPML1 channel elucidate the
combined regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

10. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release
Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]

11. TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary
arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

12. journals.physiology.org [journals.physiology.org]

13. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming
vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]

14. Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel -
PMC [pmc.ncbi.nlm.nih.gov]

15. axonmedchem.com [axonmedchem.com]

16. alzdiscovery.org [alzdiscovery.org]

17. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15575468?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://orca.cardiff.ac.uk/id/eprint/157872/1/jcs259875.pdf
https://metrionbiosciences.com/endo-lysosomal-patch-clamp-assay/
https://www.pnas.org/doi/10.1073/pnas.2120404119
https://pubmed.ncbi.nlm.nih.gov/35131932/
https://pubmed.ncbi.nlm.nih.gov/35131932/
https://www.mdpi.com/1422-0067/25/16/8829
https://sites.lsa.umich.edu/haoxingx/wp-content/uploads/sites/831/2020/07/ncomms1037.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2928581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2928581/
https://pubmed.ncbi.nlm.nih.gov/18754814/
https://pubmed.ncbi.nlm.nih.gov/18754814/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00393.2010
https://pmc.ncbi.nlm.nih.gov/articles/PMC11599452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11599452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5336481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5336481/
https://www.axonmedchem.com/4193-ml-sa1?___store=axon_euro&___from_store=axon_usd
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/TRPML1_Agonists.pdf
https://www.researchgate.net/figure/The-ML-SA1-binding-site-a-A-close-up-view-of-the-indicated-regions-in-the-apo-gray_fig9_320886244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Human TRPML1 channel structures in open and closed conformations - PMC
[pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect
TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]

21. medchemexpress.com [medchemexpress.com]

22. selleckchem.com [selleckchem.com]

23. Chemical and pharmacological characterization of the TRPML calcium channel blockers
ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

24. benchchem.com [benchchem.com]

25. researchgate.net [researchgate.net]

26. researchgate.net [researchgate.net]

27. Reconstitution of lysosomal NAADP-TRP-ML1 signaling pathway and its function in TRP-
ML1(-/-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase
in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]

29. benchchem.com [benchchem.com]

To cite this document: BenchChem. [TRPML1 Channel Gating Mechanisms: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575468#trpml1-channel-gating-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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